molecular formula C3H4BNO3 B580706 1,3-Oxazol-5-ylboronic acid CAS No. 808126-65-0

1,3-Oxazol-5-ylboronic acid

Cat. No. B580706
CAS RN: 808126-65-0
M. Wt: 112.879
InChI Key: JWGQBMGNJNEKIB-UHFFFAOYSA-N
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Description

1,3-Oxazol-5-ylboronic acid is a chemical compound with the molecular formula C3H4BNO3 . It has a molecular weight of 112.88 .


Synthesis Analysis

The synthesis of oxazole derivatives has been a subject of interest in recent years due to their wide range of biological activities . Various methods have been developed for the synthesis of oxazoles, including the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .


Chemical Reactions Analysis

Oxazoles, including this compound, have been found to undergo various chemical reactions. For instance, a Regel-type transition-metal-free direct C-2 aroylation of oxazoles with acid chlorides has been reported .


Physical And Chemical Properties Analysis

This compound is a solid compound that should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

1,3-Oxazol-5-ylboronic acid has been used in various synthesis processes, including the preparation of oxazol-5-ylboronic acid pinacol esters. These compounds are instrumental in Suzuki cross-coupling reactions to produce diverse 5-(het)aryloxazoles (Primas, Bouillon, Lancelot, & Rault, 2009). This method has shown significant tolerance for various functions on the aryl moiety.

Heterocyclic Compound Synthesis

Oxazoles, including 1,3-oxazol-5-yl derivatives, have been synthesized using Stille, Suzuki, Heck, and Sonogashira reactions. These methods have enabled the manipulation and elaboration of functional groups in the oxazole system, producing useful synthetic intermediates (Balasubramanian, 2007).

Development of Biaryl Compounds

The first oxazol-4-ylboronates, derived from related oxazole compounds, have been synthesized for use in Suzuki coupling. This process has successfully produced oxazole-containing biaryl compounds, highlighting the versatility of oxazole derivatives in organic synthesis (Araki, Katoh, & Inoue, 2006).

Coordination Chemistry

1,3-oxazole ligands, including derivatives like this compound, have been utilized in transition metal-catalyzed asymmetric organic syntheses. Their versatility, straightforward synthesis, and modulation capabilities make them attractive in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Catalytic Synthesis

Recent research has focused on the catalytic synthesis of 1,3-oxazole derivatives, highlighting their significant applications in various fields, including medicinal and pharmaceutical sciences. This includes the development of new methodologies for synthesizing novel 1,3-oxazole derivatives as building blocks (Shinde et al., 2022).

Photocatalytic Applications

Studies involving the photochemistry of isoxazoles have led to the identification of intermediates in isoxazole-oxazole photoisomerization, underscoring the potential application of 1,3-oxazole derivatives in photocatalytic processes (Nunes, Reva, & Fausto, 2013).

Future Directions

Oxazole derivatives, including 1,3-Oxazol-5-ylboronic acid, have been found to possess a wide range of biological activities, which has led to increased interest in their synthesis and potential applications . Future research may focus on further exploring these biological activities and developing new synthesis methods .

Mechanism of Action

Target of Action

Oxazole derivatives, which include 1,3-oxazol-5-ylboronic acid, have been found to interact with a wide range of biological targets .

Mode of Action

Oxazole derivatives are known to interact with their targets through various non-covalent interactions . These interactions can lead to changes in the function of the target, which can result in a variety of biological effects.

Biochemical Pathways

Oxazole derivatives have been reported to influence a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.

Pharmacokinetics

Oxazolidinones, a class of synthetic antimicrobial agents that include oxazole derivatives, are known to exhibit a favorable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration .

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found to act as a highly efficient corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment.

properties

IUPAC Name

1,3-oxazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO3/c6-4(7)3-1-5-2-8-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGQBMGNJNEKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CO1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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